![molecular formula C19H25N3O5S2 B411125 N,N'-二丁基-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺 CAS No. 378224-80-7](/img/structure/B411125.png)

N,N'-二丁基-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

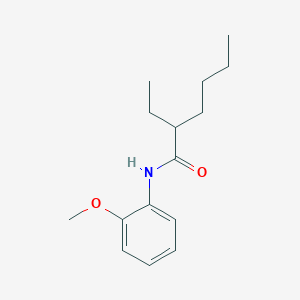

“N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is a chemical compound with the molecular formula C19H25N3O5S2. It has an average mass of 439.549 Da and a monoisotopic mass of 439.123566 Da .

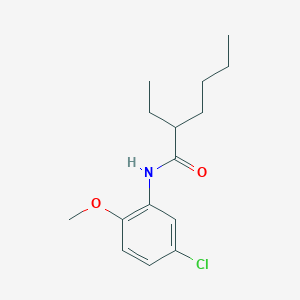

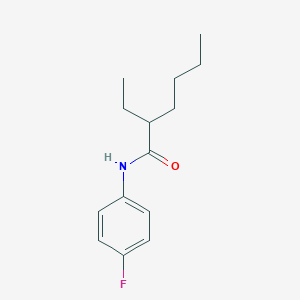

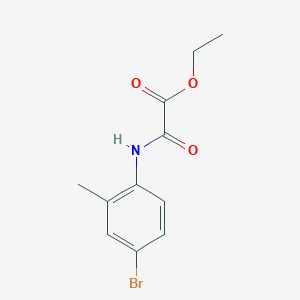

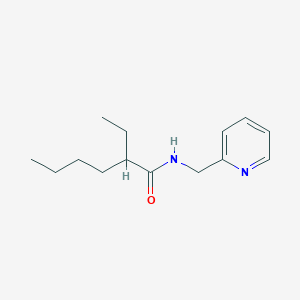

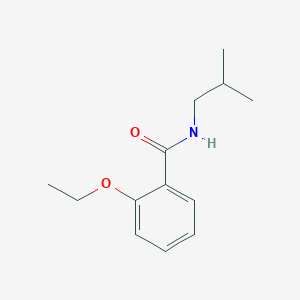

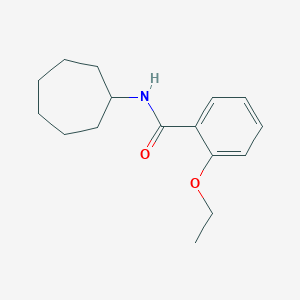

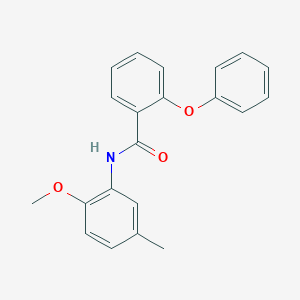

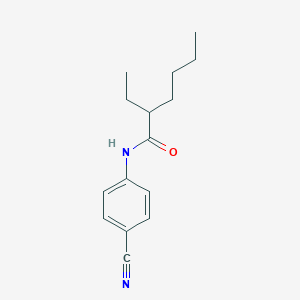

Molecular Structure Analysis

The molecular structure of “N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide” is complex, with multiple functional groups. The structure includes two butyl groups attached to a dihydrobenzo[cd]indole core, which itself contains a 2-oxo group and two sulfonamide groups .科学研究应用

TNF-α Inhibition for Anti-inflammatory Applications

The compound has been studied for its potential as a TNF-α inhibitor . TNF-α is a cytokine that plays a crucial role in the inflammatory response, and its dysregulation can lead to auto-inflammatory diseases. Small molecule inhibitors like this compound are attractive due to their oral availability and lower cost compared to protein drugs. The analogs of this compound have shown promise in inhibiting TNF-α, which could be beneficial in treating conditions like rheumatoid arthritis and Crohn’s disease.

Development of Novel Anti-inflammatory Drugs

Further optimization of this compound has led to the development of analogs with improved inhibitory activity against TNF-α . One such analog demonstrated an IC50 value of 3 μM, making it one of the most potent TNF-α organic compound inhibitors reported. This highlights the compound’s potential as a starting point for the development of new anti-inflammatory drugs.

Rational Drug Design

The compound has been used in shape screen and rational design studies to optimize its activity as a TNF-α inhibitor . This approach involves screening for analogs based on shape similarity and then designing new compounds based on docking analysis. This method of drug design can lead to the discovery of more effective and specific drugs.

Protein-Protein Interaction Inhibitor Design

The insights gained from the study of this compound and its analogs contribute to the broader field of protein-protein interaction inhibitor design . By understanding how these molecules interact with TNF-α, researchers can design inhibitors that are more selective and have fewer side effects.

Synthesis of Biologically Active Compounds

Indole derivatives, like this compound, are significant in the synthesis of biologically active compounds . They are prevalent in natural products and drugs and play a vital role in cell biology. The compound’s structure can be used to develop treatments for various disorders, including cancer and microbial infections.

Alkaloid Synthesis

The indole moiety present in this compound is a common feature in many alkaloids . Alkaloids have a wide range of pharmacological activities, and the synthesis of indole derivatives is crucial for the development of these natural products.

Medicinal Chemistry Research

This compound serves as a valuable tool in medicinal chemistry research, particularly in the study of small molecule inhibitors . Its application in this field can lead to the discovery of new therapeutic agents with potential benefits over existing treatments.

Chemical Biology Studies

In chemical biology, the compound can be used to study the interaction between small molecules and biological systems . Understanding these interactions is key to developing new drugs that can target specific biological pathways with high precision.

作用机制

Target of Action

The primary target of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It plays a pivotal role in inflammatory responses .

Mode of Action

N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide interacts with TNF-α, inhibiting its activity . The compound binds with high affinity to TNF-α, leading to a decrease in the inflammatory response .

Biochemical Pathways

The compound’s interaction with TNF-α affects the inflammatory response pathway. By inhibiting TNF-α, it reduces the production of other pro-inflammatory cytokines and chemokines, thus mitigating the inflammatory response .

Result of Action

The inhibition of TNF-α by N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide results in a decrease in the inflammatory response. This can be beneficial in the treatment of diseases characterized by excessive inflammation, such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis .

属性

IUPAC Name |

6-N,8-N-dibutyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-3-5-10-20-28(24,25)15-12-16(29(26,27)21-11-6-4-2)18-17-13(15)8-7-9-14(17)19(23)22-18/h7-9,12,20-21H,3-6,10-11H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKIMUSRLQRERS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B411043.png)

![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)